3-Methylthio-1,2,4-triazine
Overview
Description
3-Methylthio-1,2,4-triazine is a compound with the molecular formula C4H5N3S . It is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound with three nitrogen atoms .
Molecular Structure Analysis
The theoretical equilibrium and X-ray crystallographic structures of 3-methyl-1,2,4-triazine show a high level of agreement . The calculated charge distributions are analyzed for each of four conformers; the one with the lowest energy is present both in the solid and in mesitylene solution .Scientific Research Applications
Chemical Reaction Mechanisms
3-Methylthio-1,2,4-triazine is involved in various chemical reactions showcasing its versatility in organic synthesis. For example, its treatment with potassium amide in liquid ammonia results in the formation of different derivatives, such as 3-amino-1,2,4-triazine and bi-1,2,4-triazine compounds. This process, involving amino-de(methylthio)lation, suggests a SN(ANRORC) mechanism (Rykowski & Plas, 2010). Additionally, its reaction with p-chlorophenylhydrazine hydrochloride leads to the formation of specific hydrazones, further exemplifying its reactivity and utility in synthesizing complex molecules (Karczmarzyk, Mojzych, & Rykowski, 2000).
Structural Analysis and Spectroscopy
3-Methylthio-1,2,4-triazine has been a subject of interest in studies involving nuclear magnetic resonance (NMR) spectroscopy. This technique has been utilized to determine the methylation products of 3-methylthio-1,2,4-triazine derivatives, providing insights into the structural aspects of these compounds (Jacobsen & Rose, 1985).
Applications in Biological Studies
Some derivatives of 3-Methylthio-1,2,4-triazine have shown potential in biological applications. For instance, certain synthesized compounds structurally similar to robenidine, a derivative of 3-methylthio-1,2,4-triazine, exhibited anticoccidial activity against Eimeria tenella, a parasite affecting poultry (Shibamoto & Nishimura, 1986).
Environmental Impact Studies
Investigations into the environmental impact of 3-methylthio-1,2,4-triazine derivatives have also been conducted. For example, a survey in southern England coastal waters detected significant levels of 2-methylthio-4-tertbutylamino-6-cyclopropylamino-s-triazine, a constituent of antifouling paints, in areas of high boating activity (Gough, Fothergill, & Hendrie, 1994).
Safety And Hazards
According to the safety data sheet provided by MilliporeSigma, 3-Methylthio-1,2,4-triazine is harmful if swallowed (Hazard Statement: H302) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .
properties
IUPAC Name |
3-methylsulfanyl-1,2,4-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c1-8-4-5-2-3-6-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHGWQLAJYTULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313726 | |
Record name | 3-(Methylsulfanyl)-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthio-1,2,4-triazine | |
CAS RN |
28735-21-9 | |
Record name | 28735-21-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Methylsulfanyl)-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylthio-1,2,4-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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